Hydralazine acetone hydrazone

Beschreibung

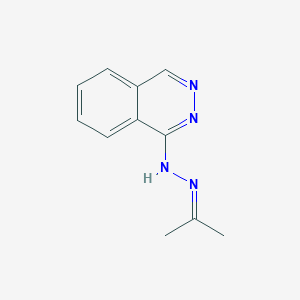

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(propan-2-ylideneamino)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJXINWDQGPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204704 | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56173-18-3 | |

| Record name | 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56173-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056173183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical properties of "Hydralazine acetone hydrazone"

An In-Depth Technical Guide to the Physicochemical Properties of Hydralazine Acetone Hydrazone

Abstract

Hydralazine, a potent vasodilator, has been a cornerstone in the management of hypertension for decades. Its clinical utility, however, is often mediated by its metabolic pathways and the resulting bioactive compounds. Among these, hydralazine acetone hydrazone (HAH) represents a significant metabolite formed through the condensation of hydralazine with endogenous acetone. This guide provides a comprehensive technical overview of the core physicochemical properties of Hydralazine Acetone Hydrazone, offering critical insights for researchers, medicinal chemists, and drug development professionals. By synthesizing data from spectroscopic analysis, stability studies, and chromatographic methods, this document aims to serve as an authoritative resource for understanding and manipulating this important chemical entity.

Chemical Identity and Structure

Hydralazine Acetone Hydrazone is chemically designated as 1-(2-propylidene)hydrazinyl)phthalazine. It is formed by the reaction of hydralazine with acetone, a process that can occur both in vivo and in vitro.

-

IUPAC Name: 1-[(propan-2-ylidene)hydrazinyl]phthalazine

-

Molecular Formula: C₁₁H₁₂N₄

-

Molecular Weight: 200.24 g/mol

-

CAS Number: 59313-99-4

The structural identity of HAH is critical for understanding its chemical behavior. The formation of the hydrazone moiety significantly alters the electronic and steric properties of the parent hydralazine molecule, impacting its solubility, stability, and interaction with biological targets.

Synthesis and Spectroscopic Characterization

The synthesis of Hydralazine Acetone Hydrazone is a straightforward condensation reaction. A common laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of Hydralazine Acetone Hydrazone

This protocol outlines the synthesis via the reaction of hydralazine hydrochloride with acetone.

Materials:

-

Hydralazine hydrochloride

-

Acetone

-

Methanol

-

Distilled water

-

Sodium bicarbonate

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve 1.0 g of hydralazine hydrochloride in 20 mL of a 1:1 methanol/water solution in a 100 mL round-bottom flask.

-

Neutralization: Slowly add sodium bicarbonate to the solution until effervescence ceases. This step neutralizes the hydrochloride salt to liberate the free base of hydralazine.

-

Reaction: Add a five-fold molar excess of acetone to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C with continuous stirring for 2 hours.

-

Precipitation & Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold distilled water (2 x 10 mL) to remove any unreacted starting materials and salts.

-

Drying: Dry the product under vacuum to yield the final Hydralazine Acetone Hydrazone.

Spectroscopic Profile

Confirmation of the synthesized product's identity is achieved through various spectroscopic methods.

Table 1: Key Spectroscopic Data for Hydralazine Acetone Hydrazone

| Technique | Observed Features |

| Mass Spectrometry (MS) | The mass spectrum of the reaction product shows a prominent molecular ion peak at m/z 200, which corresponds to the molecular weight of hydralazine acetone hydrazone. |

| ¹H NMR (in CDCl₃) | The proton NMR spectrum displays characteristic singlets for the two methyl groups of the acetone moiety at approximately δ 2.15 and δ 2.20 ppm. The aromatic protons of the phthalazine ring appear in the region of δ 7.6-8.4 ppm. |

| ¹³C NMR (in CDCl₃) | The carbon NMR spectrum shows distinct signals for the methyl carbons around δ 18 and δ 25 ppm, and the imine carbon (C=N) at approximately δ 160 ppm. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a characteristic C=N stretching vibration for the hydrazone group in the region of 1620-1640 cm⁻¹. |

The workflow for synthesis and characterization is a critical, self-validating loop in chemical research.

Caption: Workflow for the synthesis and spectroscopic confirmation of Hydralazine Acetone Hydrazone.

Physicochemical Properties

The physicochemical properties of a drug metabolite are paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Hydralazine Acetone Hydrazone is described as a sparingly soluble, non-basic compound. Its solubility is a critical factor influencing its bioavailability.

-

Aqueous Solubility: It exhibits low solubility in aqueous media, particularly at neutral pH.

-

Organic Solvent Solubility: It is more soluble in organic solvents such as methanol, ethanol, and acetonitrile. This property is leveraged in its extraction from biological matrices for analytical purposes.

The poor water solubility can be attributed to the replacement of the polar primary amine group of hydralazine with the more lipophilic acetone hydrazone moiety.

Melting Point

The melting point is a key indicator of purity.

-

Reported Melting Point: The melting point of Hydralazine Acetone Hydrazone is reported to be in the range of 177-179°C . A sharp melting point range is indicative of a high degree of purity.

Stability

Understanding the stability of HAH is crucial for accurate analytical quantification and for assessing its persistence in vivo.

-

pH-Dependent Stability: Hydralazine Acetone Hydrazone is relatively stable at neutral and alkaline pH. However, it is known to undergo hydrolysis back to hydralazine and acetone under acidic conditions. This instability in acidic environments, such as the stomach, is a critical consideration for its oral bioavailability and pharmacokinetic profile.

-

In Vitro Stability: In plasma samples, the stability of HAH is a concern. Studies have shown that its concentration can change depending on the sample handling and storage conditions. For instance, the presence of endogenous pyruvic acid can react with hydralazine to form another hydrazone, potentially interfering with analytical measurements.

The logical flow for assessing pH-dependent stability is outlined below.

Caption: pH-dependent stability pathway for Hydralazine Acetone Hydrazone.

Analytical Methodologies

Accurate quantification of Hydralazine Acetone Hydrazone in biological fluids is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a general framework for the analysis of HAH.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0). The exact ratio should be optimized to achieve good separation. An isocratic elution is often sufficient.

Procedure:

-

Sample Preparation: Extract HAH from the biological matrix (e.g., plasma) using a suitable organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Injection: Inject a known volume (e.g., 20 µL) of the prepared sample onto the HPLC system.

-

Chromatography: Run the analysis at a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Monitor the column effluent using a UV detector at a wavelength where HAH has significant absorbance, typically around 260 nm.

-

Quantification: Determine the concentration of HAH by comparing its peak area to a standard curve generated from known concentrations of a pure HAH reference standard.

Causality in Method Development:

-

Choice of C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively lipophilic HAH molecule.

-

Buffered Mobile Phase: Maintaining a neutral pH is critical to prevent the on-column hydrolysis of HAH, ensuring accurate and reproducible quantification.

-

UV Detection: The phthalazine ring system in HAH contains a strong chromophore, making UV detection a sensitive and reliable method for its quantification.

Conclusion

Hydralazine Acetone Hydrazone, a key metabolite of hydralazine, possesses distinct physicochemical properties that differentiate it from its parent compound. Its limited aqueous solubility, pH-dependent stability, and lipophilic character are defining features that influence its biological fate. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers engaged in the study of hydralazine metabolism and the development of related pharmaceutical compounds. A thorough understanding of these fundamental properties is indispensable for interpreting pharmacokinetic data and for the design of future drug candidates targeting similar pathways.

References

-

Title: Synthesis and spectral characterization of hydralazine acetone hydrazone Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Assay of hydralazine in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Determination of hydralazine and its metabolite, hydralazine acetone hydrazone, in human plasma by high-performance liquid chromatography Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

An In-depth Technical Guide to Hydralazine Acetone Hydrazone (CAS: 56173-18-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Hydralazine Acetone Hydrazone (CAS: 56173-18-3), a significant metabolite of the antihypertensive drug Hydralazine. This document delves into its chemical identity, synthesis, and analytical characterization. Furthermore, it explores the current understanding of its biological activity and mechanism of action, offering valuable insights for researchers in pharmacology and medicinal chemistry. The guide is structured to provide not only factual data but also the scientific reasoning behind experimental methodologies, ensuring a deeper understanding for professionals in the field.

Introduction: The Significance of a Metabolite

Hydralazine has been a cornerstone in the management of hypertension and heart failure for decades.[1] Its therapeutic effects are well-documented, but a complete understanding of its pharmacological profile necessitates a thorough investigation of its metabolic fate. Hydralazine Acetone Hydrazone, formed through the reaction of the parent drug with endogenous acetone, is one such key metabolite.[2] Initially viewed as a simple metabolic byproduct, research now indicates that this hydrazone is not an inert molecule. It possesses intrinsic biological activity and participates in a dynamic in vivo equilibrium, reversibly converting back to its parent compound, Hydralazine.[3] This guide will illuminate the chemistry, synthesis, and known biological functions of Hydralazine Acetone Hydrazone, providing a critical resource for its study and potential applications.

Physicochemical Properties and Identification

A foundational aspect of any chemical entity's study is the precise characterization of its physical and chemical properties.

| Property | Value | Source |

| CAS Number | 56173-18-3 | [4] |

| Molecular Formula | C₁₁H₁₂N₄ | [4] |

| Molecular Weight | 200.24 g/mol | [4] |

| IUPAC Name | 1-(2-(propan-2-ylidene)hydrazinyl)phthalazine | [4] |

| Appearance | Off-white to dark yellow solid | [4][5] |

| Solubility | Soluble in Methanol and DMSO | [4] |

| Storage | 2-8°C, under inert atmosphere, hygroscopic | [4][5] |

Synthesis of Hydralazine Acetone Hydrazone: A Methodological Approach

The synthesis of Hydralazine Acetone Hydrazone is a straightforward condensation reaction between Hydralazine and acetone. The following protocol is a representative laboratory-scale procedure derived from established methods for hydrazone formation.[6]

Reaction Principle

The synthesis is based on the nucleophilic addition of the primary amine group of the hydrazine moiety in Hydralazine to the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the hydrazone. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants.

Experimental Protocol

Materials:

-

Hydralazine hydrochloride

-

Acetone

-

Sodium acetate

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a round-bottom flask, dissolve Hydralazine hydrochloride in ethanol.

-

Add an equimolar amount of sodium acetate to the solution to act as a buffer and neutralize the hydrochloride salt.

-

To this solution, add a molar excess of acetone.

-

The reaction mixture is then refluxed for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitated product, Hydralazine Acetone Hydrazone, is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield an off-white to yellow solid.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the laboratory synthesis of Hydralazine Acetone Hydrazone.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. A multi-faceted analytical approach is necessary for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Hydralazine Acetone Hydrazone.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Expected Outcome: A single major peak corresponding to Hydralazine Acetone Hydrazone, with purity typically expected to be >95%.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons of the phthalazine ring, and the characteristic singlet for the two methyl groups of the acetone moiety.

-

¹³C NMR: Will show distinct signals for the carbons in the phthalazine ring and the isopropylidene group.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (200.24 g/mol ) and provide fragmentation patterns that can aid in structural elucidation.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include C=N stretching vibrations of the hydrazone and aromatic C-H stretching.[6]

Analytical Workflow Diagram

Caption: A diagram outlining the analytical workflow for the characterization of Hydralazine Acetone Hydrazone.

Biological Activity and Mechanism of Action

Hydralazine Acetone Hydrazone is more than just a metabolite; it is a biologically active molecule with its own pharmacological profile.

Intrinsic Vasodilator Effects

Studies have shown that Hydralazine Acetone Hydrazone exhibits direct vasodilator effects on arterial smooth muscle.[7] In isolated rabbit aorta strips, it produces a dose-dependent decrease in K+-induced tone, indicating an intrinsic ability to relax vascular smooth muscle.[7] Notably, the magnitude of this effect was found to be greater than that of the parent Hydralazine at concentrations above the threshold.[7] This suggests that the formation of the acetone hydrazone may contribute to the overall hypotensive effects observed after the administration of Hydralazine.[7]

In Vivo Conversion and Pharmacokinetics

A crucial aspect of the pharmacology of Hydralazine Acetone Hydrazone is its ability to be hydrolyzed back to Hydralazine in vivo.[3] This back-conversion has been demonstrated in animal models, where the administration of the hydrazone led to sustained plasma concentrations of Hydralazine and its other metabolites.[3] This reversible metabolic pathway suggests that Hydralazine Acetone Hydrazone may act as a prodrug or a circulating reservoir for the parent compound. The hypotensive effect of the acetone hydrazone in vivo is believed to be largely attributable to the generation of Hydralazine.[3][8]

Proposed Mechanism of Action Pathway

Caption: A simplified pathway illustrating the dual mechanism of action of Hydralazine Acetone Hydrazone.

Conclusion and Future Directions

Hydralazine Acetone Hydrazone is a multifaceted molecule that warrants significant attention from the scientific community. Its intrinsic vasodilator activity, coupled with its role as a reversible metabolite of Hydralazine, presents a complex yet intriguing pharmacological profile. Future research should focus on elucidating the specific molecular targets of the hydrazone itself and further quantifying the dynamics of its in vivo conversion to and from Hydralazine. A deeper understanding of these aspects will not only enhance our knowledge of Hydralazine's overall mechanism of action but could also open avenues for the design of novel cardiovascular drugs with tailored pharmacokinetic and pharmacodynamic properties.

References

-

Hydralazine. (n.d.). PubChem. Retrieved from [Link]

-

Moore, G. W., & Lipe, S. (1979). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Pharmacology, 66(3), 345–349. Retrieved from [Link]

-

Talseth, T., McNay, J. L., & Haegele, K. D. (1982). Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology, 4(3), 370–374. Retrieved from [Link]

-

Acetone hydrazone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Kandhare, A. D., & Patil, M. V. (2015). Hydralazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Hydralazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Hydralazine Acetone Hydrazone. (n.d.). Allmpus. Retrieved from [Link]

- Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof. (2017). Google Patents.

-

Sica, D. A. (2011). Direct‐Acting Vasodilators. The Journal of Clinical Hypertension, 13(9), 683–686. Retrieved from [Link]

-

Gunasekaran, S., Seshadri, S., & Muthu, S. (2006). FT-IR spectrum of Hydralazine hydrochloride pure drug. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The ¹³C NMR spectrum of hydrazone (1). ResearchGate. Retrieved from [Link]

-

Awantu, A. F., et al. (2021). Synthesis, Molecular Structure, Anti-Plasmodial, Antimicrobial and Anti-Oxidant Screening of (E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine and 1-[2-(1-(pyridine-3- yl)ethylidene)hydrazinyl]phthalazine. Scientific Research Publishing. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Direct Acting Vasodilators. Retrieved from [Link]

-

McNay, J. L., & Ludden, T. M. (1984). Endogenous generation of hydralazine from labile hydralazine hydrazones. Journal of Pharmacology and Experimental Therapeutics, 228(2), 358–363. Retrieved from [Link]

-

Acetone Hydralazine Hydrazone. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydralazine - Wikipedia [en.wikipedia.org]

- 3. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]

- 6. Synthesis, Molecular Structure, Anti-Plasmodial, Antimicrobial and Anti-Oxidant Screening of (E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine and 1-[2-(1-(pyridine-3- yl)ethylidene)hydrazinyl]phthalazine [scirp.org]

- 7. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of "Hydralazine acetone hydrazone"

An In-depth Technical Guide to Hydralazine Acetone Hydrazone

Abstract

This technical guide provides a comprehensive overview of Hydralazine Acetone Hydrazone, a significant derivative and active metabolite of the antihypertensive drug Hydralazine. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical identity, molecular formula, and weight. It further outlines a detailed, field-proven protocol for its synthesis, discusses methods for analytical characterization, and contextualizes its pharmacological relevance. The guide emphasizes the causal reasoning behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

Hydralazine Acetone Hydrazone, known systematically as 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine, is the product of a condensation reaction between the parent drug Hydralazine and acetone.[1] This compound is not merely a synthetic derivative but also an active metabolite formed in vivo, making its characterization crucial for understanding the complete pharmacological profile of Hydralazine.[2]

The fundamental properties of this compound are summarized below, providing a foundational dataset for laboratory work and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | N-(propan-2-ylideneamino)phthalazin-1-amine | [3] |

| Synonyms | Hydralazine acetonide, 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | [3] |

| CAS Number | 56173-18-3 | [1][3] |

| Molecular Formula | C₁₁H₁₂N₄ | [1][3] |

| Molecular Weight | 200.24 g/mol | [1][3] |

| Appearance | Off-white solid | [1] |

| Typical Purity | ≥95% (by HPLC) | [1] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [1] |

| Storage | 2-8 °C | [1] |

Synthesis and Mechanistic Rationale

The synthesis of Hydralazine Acetone Hydrazone is a classic example of hydrazone formation through the condensation of a hydrazine with a ketone. This reaction is fundamental in organic chemistry and proceeds via a nucleophilic addition-elimination mechanism.

Reaction Principle

The primary amine group of the hydrazine moiety in Hydralazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This forms an unstable carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond of the hydrazone. The reaction is typically acid-catalyzed to facilitate the dehydration step.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Hydralazine Acetone Hydrazone.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is based on established principles of hydrazone synthesis.[4] Safety Precaution: Hydralazine and its derivatives are potent compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.

Materials:

-

Hydralazine hydrochloride (or free base)

-

Acetone, analytical grade

-

Ethanol or Methanol, anhydrous

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for filtration and crystallization

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of Hydralazine in a suitable volume of ethanol (e.g., 10 mL per gram of hydralazine). If starting with the hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like triethylamine to liberate the free base in situ.

-

Addition of Reactant: Add a molar excess of acetone (e.g., 1.5 to 2.0 equivalents). The excess drives the reaction equilibrium towards the product.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid protonates the carbonyl oxygen of acetone, increasing its electrophilicity, and later facilitates the dehydration of the carbinolamine intermediate.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-78°C, depending on the alcohol used) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, being less soluble in the cold solvent, should precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol or methanol.

-

Drying: Dry the purified white solid under vacuum to obtain the final product, Hydralazine Acetone Hydrazone.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is required. Commercial suppliers of this compound typically provide data from the following methods.[1]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed reversed-phase HPLC method should show a major peak corresponding to the product, with purity typically expected to be ≥95%.[1]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. An Electrospray Ionization (ESI) mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 201.25.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure by showing characteristic signals for the phthalazine ring protons, the two equivalent methyl groups of the isopropylidene moiety (appearing as a sharp singlet), and the N-H proton.

-

¹³C NMR: Will show the requisite number of carbon signals, including distinct peaks for the methyl carbons and the C=N imine carbon, confirming the hydrazone structure.

-

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands, most notably a strong C=N stretching vibration (typically in the 1650-1550 cm⁻¹ region), confirming the presence of the imine functional group, and N-H stretching bands.

Pharmacological Context and Biological Significance

The study of Hydralazine Acetone Hydrazone is critical for a complete understanding of its parent drug's behavior in biological systems.

Role as an Active Metabolite

Hydralazine can undergo a reversible conversion to Hydralazine Acetone Hydrazone within the body.[2] This is significant because the hydrazone is not an inactive excretion product but is itself an active compound, contributing to the overall therapeutic effect.[2][5] This metabolic conversion means that the observed antihypertensive effects of Hydralazine administration are due to the combined action of the parent drug and this key metabolite.

Metabolic Pathway Diagram

Caption: Reversible metabolic conversion of Hydralazine to its active hydrazone.

This reversible pathway implies that the concentration of the active metabolite is dependent on both the parent drug levels and the physiological concentration of acetone, which can vary between individuals. For drug development professionals, this necessitates considering the metabolite's potency, toxicity, and pharmacokinetic profile when evaluating the overall safety and efficacy of Hydralazine.

Conclusion

Hydralazine Acetone Hydrazone is a compound of significant interest, bridging synthetic chemistry and clinical pharmacology. Its well-defined chemical properties (C₁₁H₁₂N₄, MW: 200.24 g/mol ) and straightforward synthesis make it accessible for research purposes.[1][3] Understanding its formation, analytical signature, and role as an active metabolite is indispensable for professionals engaged in the study of antihypertensive drugs and their metabolic pathways. This guide provides the foundational knowledge and practical protocols necessary to support such research endeavors.

References

-

Wikipedia. Acetone hydrazone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3637, Hydralazine. [Link]

-

Allmpus Laboratories. Hydralazine Acetone Hydrazone. [Link]

-

Organic Syntheses. Acetone hydrazone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 41772, 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone. [Link]

-

Wikipedia. Hydralazine. [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | C11H12N4 | CID 41772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Acetone hydrazone - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Hydralazine Acetone Hydrazone in DMSO and Methanol

This guide provides an in-depth analysis of the solubility characteristics of hydralazine acetone hydrazone, a significant metabolite of the antihypertensive drug hydralazine, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in drug development who handle this compound and require a foundational understanding of its behavior in solution.

Executive Summary

Understanding the solubility of a compound is a critical first step in a vast array of experimental workflows, from in vitro screening to formulation development. While hydralazine is a well-documented pharmaceutical agent, specific quantitative solubility data for its acetone hydrazone metabolite in DMSO and methanol are not extensively reported in publicly accessible literature. This guide, therefore, aims to bridge this knowledge gap by providing a theoretical framework for its expected solubility, based on fundamental chemical principles and data from structurally related molecules. Furthermore, we present a comprehensive, field-tested experimental protocol for researchers to determine these solubility parameters with high fidelity in their own laboratory settings.

Introduction to Hydralazine Acetone Hydrazone

Hydralazine is a direct-acting vasodilator used in the management of hypertension.[1] In vivo, hydralazine is known to react with endogenous ketones, such as acetone, to form hydrazone metabolites.[2] Hydralazine acetone hydrazone is one such metabolite that has been identified in humans and is known to possess biological activity.[3] The formation of this hydrazone derivative alters the physicochemical properties of the parent molecule, including its solubility, which has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling in experimental assays.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.

3.1 Molecular Structure Analysis

-

Hydralazine Acetone Hydrazone: This molecule incorporates the polar phthalazine ring system, a hydrazine linker, and an isopropylidene group. The nitrogen atoms in the phthalazine ring and the hydrazone moiety are capable of acting as hydrogen bond acceptors, while the N-H group of the hydrazone can act as a hydrogen bond donor. The isopropylidene group introduces a nonpolar, hydrophobic character to the molecule.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its sulfur-oxygen double bond is highly polarized, making the oxygen atom a strong hydrogen bond acceptor. It cannot, however, act as a hydrogen bond donor.

-

Methanol (MeOH): Methanol is a polar protic solvent. Its hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.

3.2 Predicted Solubility

-

In DMSO: Given DMSO's strong hydrogen bond accepting capability and high polarity, it is anticipated to effectively solvate the polar regions of hydralazine acetone hydrazone. While the parent compound, hydralazine HCl, is reported to be insoluble in DMSO, this is likely due to the high lattice energy of the salt form.[4] The free base form of many organic molecules, including various hydrazone derivatives, often exhibit good solubility in DMSO, which is a common solvent for preparing stock solutions for biological screening.[5][6] Therefore, it is highly probable that hydralazine acetone hydrazone is soluble in DMSO.

-

In Methanol: Methanol's ability to both donate and accept hydrogen bonds suggests it can interact favorably with the corresponding functional groups on the hydralazine acetone hydrazone molecule. Many hydrazones are synthesized or recrystallized using methanol, indicating at least moderate solubility in this solvent.[7][8][9] However, the presence of the relatively nonpolar phthalazine and isopropylidene moieties may limit its solubility compared to smaller, more polar hydrazones.

The following diagram illustrates the potential intermolecular interactions contributing to solubility.

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Data Summary

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| DMSO | 25 | TBD | TBD | TBD |

| Methanol | 25 | TBD | TBD | TBD |

| TBD: To Be Determined |

Experimental Protocol for Solubility Determination

The following section provides a robust, step-by-step methodology for determining the equilibrium solubility of hydralazine acetone hydrazone. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurement.[10]

5.1 Materials and Equipment

-

Hydralazine acetone hydrazone (solid, high purity)

-

Anhydrous DMSO (ACS grade or higher)

-

Anhydrous Methanol (ACS grade or higher)

-

Analytical balance (± 0.01 mg)

-

2.0 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge capable of handling vials

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate glassware

5.2 Experimental Workflow: Shake-Flask Method

The workflow for determining equilibrium solubility is depicted below.

Caption: Workflow for equilibrium solubility determination.

5.3 Detailed Step-by-Step Procedure

-

Preparation: Add an amount of solid hydralazine acetone hydrazone to a pre-weighed 2.0 mL glass vial that is known to be in excess of its solubility limit. (A starting point of ~10-20 mg is often sufficient).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMSO or methanol) to the vial using a calibrated pipette.

-

Equilibration: Securely cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Allow the slurry to shake for a period sufficient to reach equilibrium, typically 24 to 48 hours.[11] A preliminary time-point study can be conducted to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. It is crucial to avoid transferring any particulate matter.

-

Dilution: Immediately perform a precise serial dilution of the supernatant with the appropriate mobile phase for the analytical method to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of hydralazine acetone hydrazone. A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

5.4 Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be incorporated:

-

Visual Inspection: At the end of the equilibration period, undissolved solid must be clearly visible in the vial to confirm that saturation was achieved.

-

Time to Equilibrium: Samples taken at two different time points (e.g., 24h and 48h) should yield statistically identical concentration values.

-

Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.

Potential Challenges and Field-Proven Insights

-

Compound Instability: Hydrazones can be susceptible to hydrolysis, especially in the presence of water.[2] Using anhydrous solvents and minimizing exposure to atmospheric moisture is critical. For methanol, which is hygroscopic, using a freshly opened bottle or a properly stored solvent is recommended.

-

DMSO as a Reactive Solvent: While generally considered a stable solvent, "activated" DMSO can dehydrogenate hydrazones under certain conditions, particularly in the presence of a base and at elevated temperatures.[12][13][14] For solubility studies at ambient temperature without additional reagents, this is unlikely to be a significant issue, but researchers should be aware of this potential reactivity.

-

Supersaturation: When preparing solutions, especially from a DMSO stock, adding an aqueous buffer can sometimes lead to the formation of a supersaturated solution that precipitates over time.[11] The shake-flask method described here determines the thermodynamic or equilibrium solubility, which is the most stable and relevant value for most applications.

Conclusion

While direct published values are scarce, a thorough understanding of the molecular properties of hydralazine acetone hydrazone and the solvents DMSO and methanol allows for a strong theoretical prediction of its solubility. It is anticipated to be soluble in DMSO and at least moderately soluble in methanol. For drug development professionals and researchers requiring precise data, empirical determination is essential. The detailed shake-flask protocol provided in this guide offers a reliable and robust method for generating high-quality, trustworthy solubility data, enabling confident progression of research and development activities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved from [Link]

-

World Health Organization. (n.d.). Hydralazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9351, Hydralazine Hydrochloride. Retrieved from [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetone hydrazone. Retrieved from [Link]

-

Moore, G. W., & Combs, G. L. (1980). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

-

Groks. (n.d.). Acetone hydrazone. Retrieved from [Link]

-

Ludden, T. M., et al. (1982). Clinical Pharmacokinetics of Hydralazine. Clinical Pharmacokinetics. Retrieved from [Link]

-

Day, A. C., & Whiting, M. C. (1970). Acetone hydrazone. Organic Syntheses. Retrieved from [Link]

-

Allmpus Laboratories Pvt. Ltd. (n.d.). Hydralazine Acetone Hydrazone. Retrieved from [Link]

-

Haegele, K. D., et al. (1981). Hypotensive activity of hydralazine-acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41772, 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone. Retrieved from [Link]

-

Domańska, U., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Javed, M. I., & Brewer, M. (2007). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. Organic Letters. Retrieved from [Link]

-

Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Retrieved from [Link]

-

Javed, M. I., & Brewer, M. (2007). Diazo preparation via dehydrogenation of hydrazones with "activated" DMSO. PubMed. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

-

Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. Retrieved from [Link]

-

Singh, N., et al. (2015). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). DMSO and Hydrazine. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Arenas, L. G., et al. (2011). Towards mixed fuels: the electrochemistry of hydrazine in the presence of methanol and formic acid. PubMed. Retrieved from [Link]

-

Anbu, S., et al. (2014). DMSO containing ruthenium(ii) hydrazone complexes: in vitro evaluation of biomolecular interaction and anticancer activity. Dalton Transactions. Retrieved from [Link]

-

Khan, S., et al. (2021). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC. Retrieved from [Link]

Sources

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetone hydrazone - Wikipedia [en.wikipedia.org]

- 3. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 8. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]

- 14. Diazo preparation via dehydrogenation of hydrazones with "activated" DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hydralazine Acetone Hydrazone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of Hydralazine acetone hydrazone, a significant metabolite of the antihypertensive drug hydralazine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core spectroscopic techniques essential for the characterization and analysis of this compound. The guide delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the context of Hydralazine acetone hydrazone analysis. Each section provides a detailed experimental protocol, an analysis of expected spectral features, and the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.

Introduction

Hydralazine, a phthalazine derivative, has been utilized as a vasodilator for the treatment of hypertension.[1] Its metabolism in the body leads to the formation of several byproducts, including Hydralazine acetone hydrazone.[1] The formation of this hydrazone is a result of the condensation reaction between hydralazine and acetone.[2] Understanding the structure and properties of this metabolite is crucial for a comprehensive understanding of hydralazine's pharmacology and toxicology. Spectroscopic analysis provides the necessary tools for the unambiguous identification and characterization of Hydralazine acetone hydrazone. This guide will serve as a comprehensive resource for the application of key spectroscopic techniques in the study of this specific molecule.

Chemical Structure and Properties of Hydralazine Acetone Hydrazone:

| Property | Value | Source |

| Chemical Name | 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine | [3] |

| Molecular Formula | C₁₁H₁₂N₄ | [3] |

| Molecular Weight | 200.24 g/mol | [3] |

| CAS Number | 56173-18-3 | [3] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in Methanol and DMSO | [3] |

Synthesis of Hydralazine Acetone Hydrazone

The synthesis of Hydralazine acetone hydrazone is a straightforward condensation reaction between hydralazine and acetone. This reaction is fundamental to understanding its potential formation in vivo and for the preparation of an analytical standard for spectroscopic analysis.

Synthetic Protocol

-

Dissolution: Dissolve hydralazine hydrochloride in a minimal amount of a suitable solvent, such as methanol.

-

Reaction: Add an excess of acetone to the solution. The reaction can be carried out at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product, Hydralazine acetone hydrazone, can be isolated by evaporation of the solvent.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[4]

Caption: Synthetic pathway for Hydralazine acetone hydrazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[5] For Hydralazine acetone hydrazone, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of Hydralazine acetone hydrazone in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[6] The choice of solvent is critical to avoid signal overlap with the analyte.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of Hydralazine acetone hydrazone is expected to show distinct signals corresponding to the protons of the phthalazine ring and the acetone moiety.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Phthalazine) | 7.5 - 8.5 | Multiplet | 4H |

| NH Proton | ~10.0 | Singlet (broad) | 1H |

| Methyl Protons (Acetone) | ~2.1 | Singlet | 6H |

Note: The chemical shift of the NH proton can be variable and may exchange with residual water in the solvent.[7]

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Phthalazine) | 120 - 150 |

| C=N (Hydrazone) | ~155 |

| C=N (Phthalazine) | ~160 |

| Methyl Carbons (Acetone) | ~25 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Analysis

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of solid Hydralazine acetone hydrazone with about 100-200 mg of dry potassium bromide (KBr) powder.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Caption: Workflow for FTIR spectroscopic analysis.

Expected FTIR Absorption Bands

The FTIR spectrum of Hydralazine acetone hydrazone will show characteristic absorption bands for its functional groups. For comparison, the FTIR spectrum of the parent compound, hydralazine HCl, shows characteristic peaks at 3219.27 cm⁻¹ (N-H stretching), 3028.47 cm⁻¹ (aromatic C-H stretching), and 2975.18 cm⁻¹ (N-H stretching).[9]

Expected Characteristic IR Peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch (Hydrazone & Phthalazine) | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[10] The absorption of UV or visible light by Hydralazine acetone hydrazone will be influenced by the π-electron system of the phthalazine ring and the hydrazone moiety.

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol, ethanol, or acetonitrile. The polarity of the solvent can influence the absorption maxima.[11]

-

Sample Preparation: Prepare a dilute solution of Hydralazine acetone hydrazone in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Sources

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetone hydrazone - Wikipedia [en.wikipedia.org]

- 3. allmpus.com [allmpus.com]

- 4. minarjournal.com [minarjournal.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hydralazine | C8H8N4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hydralazine Acetone Hydrazone

This technical guide provides a detailed examination of the mass spectrometric behavior of Hydralazine Acetone Hydrazone, the condensation product of the antihypertensive drug hydralazine and acetone. This analysis is critical for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require precise structural elucidation and quantification of hydralazine and its derivatives. The narrative synthesizes foundational mass spectrometry principles with mechanistic insights to explain the characteristic fragmentation pattern of this molecule.

Introduction: Context and Significance

Hydralazine (1-hydrazinophthalazine) is a direct-acting smooth muscle relaxant used in the management of hypertension. Its primary hydrazine moiety is chemically reactive and can readily condense with endogenous aldehydes and ketones, such as acetone, to form hydrazone metabolites or derivatives.[1] Understanding the analytical signature of these derivatives is paramount. Hydralazine is also employed as a chemical derivatization agent in metabolomics to enhance the detection of poorly ionized metabolites by introducing a readily ionizable tag, further underscoring the need to understand its mass spectral characteristics.[2]

This guide focuses on the fragmentation of Hydralazine Acetone Hydrazone using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), a cornerstone technique for structural analysis of polar molecules in complex matrices. We will dissect the fragmentation pathways to establish a reliable method for its identification.

Molecular Structure and Ionization Characteristics

Hydralazine Acetone Hydrazone is formed via the condensation of hydralazine (C₈H₈N₄) and acetone (C₃H₆O), resulting in a molecule with the elemental composition C₁₁H₁₂N₄ and a monoisotopic mass of 200.1062 Da .

Due to the presence of multiple basic nitrogen atoms within the phthalazine ring and the hydrazone linkage, the molecule is efficiently ionized by Electrospray Ionization in positive ion mode (ESI+). Protonation yields the precursor ion, [M+H]⁺ , with a calculated m/z of 201.1140 . This even-electron species serves as the parent ion for subsequent collision-induced dissociation (CID) experiments.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-resolution mass spectrometry is indispensable for confirming the elemental composition of the precursor ion, providing a foundational layer of confidence before undertaking structural elucidation via MS/MS. By measuring the mass-to-charge ratio with high accuracy (typically <5 ppm error), the molecular formula can be unambiguously determined.

Table 1: HRMS Data for the Precursor Ion of Hydralazine Acetone Hydrazone

| Parameter | Value |

|---|---|

| Proposed Formula | C₁₁H₁₃N₄⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 201.1140 |

| Observed Mass (Example) | 201.1138 |

| Mass Error (ppm) | -1.0 ppm |

Tandem Mass Spectrometry (MS/MS): The Fragmentation Pathway

The structural identity of Hydralazine Acetone Hydrazone is confirmed by its characteristic fragmentation pattern. Upon isolation of the precursor ion (m/z 201.11) and subjecting it to CID, a cascade of fragmentation events occurs, driven by the charge site and the relative stability of the resulting product ions and neutral losses.[3][4]

The fragmentation is dominated by the cleavage of the relatively weak N-N bond of the hydrazone linker. This charge-retaining fragmentation is mechanistically favorable as it leads to the formation of a highly stable, resonance-delocalized aromatic cation.

Key Fragmentation Steps:

-

Primary Fragmentation: The most abundant product ion is observed at m/z 131.0606 . This corresponds to the [C₈H₇N₂]⁺ cation, which we designate as the phthalazinyl cation . This ion is formed by the cleavage of the N-N bond and the neutral loss of the acetone azine fragment (C₃H₆N₂). This transition (m/z 201.11 → m/z 131.06) is the most diagnostic fragmentation for the hydralazine core structure.

-

Secondary Fragmentation: The phthalazinyl cation (m/z 131.06) is not entirely stable and undergoes further fragmentation upon higher energy CID. Literature on the fragmentation of phthalazine-containing structures shows two characteristic competing pathways.[5][6][7]

-

Loss of Hydrogen Cyanide (HCN): The ring can rearrange and eliminate a stable neutral molecule of HCN (27.01 Da), resulting in a product ion at m/z 104.0500 ([C₇H₆N]⁺) .

-

Loss of Dinitrogen (N₂): Alternatively, the phthalazine ring can lose its two adjacent nitrogen atoms as N₂ gas (28.01 Da), leading to a highly strained but observable indenyl-type cation at m/z 103.0548 ([C₈H₇]⁺) .

-

The proposed fragmentation pathway is visually detailed in the diagram below.

Sources

- 1. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. raco.cat [raco.cat]

- 6. researchgate.net [researchgate.net]

- 7. raco.cat [raco.cat]

An In-Depth Technical Guide to the Crystal Structure Determination of Hydralazine Acetone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine, a phthalazine derivative, has been a cornerstone in the management of hypertension and heart failure for decades.[1] Its mechanism of action as a direct-acting smooth muscle relaxant and vasodilator is well-established.[1] The metabolism of hydralazine is complex, leading to a variety of derivatives, including hydrazones formed by reaction with endogenous carbonyl compounds. One such significant metabolite is Hydralazine Acetone Hydrazone, the product of condensation with acetone.[2] Understanding the precise three-dimensional structure of this metabolite is crucial for a deeper comprehension of its pharmacological and toxicological profile.

This guide provides a comprehensive, technically-focused protocol for the synthesis, crystallization, and complete structural elucidation of Hydralazine Acetone Hydrazone using single-crystal X-ray diffraction. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines the field-proven methodologies and analytical workflows required to achieve this goal, grounded in established principles of chemical synthesis and crystallography.[3][4]

Synthesis of Hydralazine Acetone Hydrazone

The synthesis of hydrazones is a classic condensation reaction between a hydrazine and a carbonyl compound.[5][6] In this case, hydralazine hydrochloride, the common commercially available form, is first converted to its free base, which then reacts with acetone.

Rationale for Synthetic Approach

Directly reacting hydralazine hydrochloride with acetone is generally inefficient as the hydrazino group's nucleophilicity is diminished in its protonated form. Therefore, a two-step, one-pot approach is optimal. First, the hydralazine hydrochloride is neutralized in situ to its more reactive free base form. Following this, the acetone is introduced to facilitate the condensation reaction. The choice of a mild base is critical to avoid side reactions. Ethanol is selected as the solvent due to the good solubility of the reactants and the relative insolubility of the resulting hydrazone at cooler temperatures, which aids in its purification by recrystallization.

Experimental Protocol: Synthesis

Materials:

-

Hydralazine Hydrochloride (C₈H₈N₄·HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone ((CH₃)₂CO)

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Preparation of Hydralazine Free Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of hydralazine hydrochloride in 50 mL of a 1:1 ethanol/water solution.

-

Gently warm the mixture to 50°C to ensure complete dissolution.

-

Slowly add a saturated aqueous solution of sodium bicarbonate dropwise until the effervescence ceases and the pH of the solution is approximately 7.5-8.0. The formation of the yellow-colored hydralazine free base will be observed.

-

Hydrazone Formation: To the resulting solution, add a 1.5 molar excess of acetone (approximately 0.6 mL).

-

Increase the temperature and allow the mixture to reflux gently for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

-

Isolation and Purification: After the reaction is complete, allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1 hour to promote crystallization of the product.

-

Collect the resulting pale-yellow precipitate by vacuum filtration, washing with cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified crystals of Hydralazine Acetone Hydrazone.

-

Dry the purified product under a vacuum.

Diagram: Synthesis of Hydralazine Acetone Hydrazone

Caption: Reaction workflow for the synthesis of Hydralazine Acetone Hydrazone.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often challenging step in X-ray crystallography.[7] The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

Causality in Solvent Selection and Technique

The choice of crystallization method is dictated by the solubility profile of the compound. Hydrazones often exhibit moderate solubility in polar organic solvents. Slow evaporation is a robust and straightforward initial approach.[8] If this fails to produce suitable crystals, solvent diffusion techniques can provide greater control over the rate of supersaturation, which is a key factor in crystal quality.[9]

Experimental Protocol: Crystal Growth

Method 1: Slow Evaporation

-

Prepare a saturated solution of the purified Hydralazine Acetone Hydrazone in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with parafilm and pierce it with a few small holes using a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Method 2: Solvent Diffusion (Layering)

-

Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., Dichloromethane or DMF).[8]

-

In a narrow tube or vial, carefully layer a "poor" solvent in which the compound is insoluble but miscible with the "good" solvent (e.g., hexane or diethyl ether) on top of the solution.[9]

-

Seal the container and leave it undisturbed. Crystals should form at the interface between the two solvents as they slowly diffuse into one another.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4]

Experimental Workflow

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For small molecules, this is often done using a cryoloop and flash-cooling the crystal in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.[10]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The positions and intensities of the diffracted X-ray spots are recorded by a detector.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

-

Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy.

Diagram: X-ray Crystallography Workflow

Sources

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. researchgate.net [researchgate.net]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of Hydralazine Acetone Hydrazone

This guide provides a comprehensive technical overview of the in vitro biological activity of Hydralazine Acetone Hydrazone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Scientific Context of Hydralazine Acetone Hydrazone

Hydralazine, a well-established antihypertensive drug, has seen a resurgence in interest due to its pleiotropic biological activities, including antimicrobial and anticancer properties.[1] Its metabolism in vivo leads to the formation of several derivatives, including Hydralazine Acetone Hydrazone, a product of the condensation of hydralazine with acetone.[2] The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore, contributing to a wide spectrum of biological activities in various compounds.[3] This guide will delve into the known and potential in vitro biological activities of Hydralazine Acetone Hydrazone, drawing from studies on its parent compound and related hydrazone derivatives to build a comprehensive profile.

Chemical Structure and Synthesis:

Hydralazine Acetone Hydrazone is synthesized through a condensation reaction between hydralazine and acetone. This reaction is a classic example of Schiff base formation.[3]

-

Reactants: Hydralazine and Acetone

-

Reaction Type: Condensation

-

Product: 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine (Hydralazine Acetone Hydrazone)

The synthesis is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.[3] The purity and structure of the synthesized compound are confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4]

Antimicrobial Activity: A Latent Potential

While direct studies on the antimicrobial properties of Hydralazine Acetone Hydrazone are limited, the known activity of its parent compound, hydralazine, and other hydralazine-derived Schiff bases suggests a promising area for investigation.

Insights from Hydralazine and its Derivatives:

Recent research has demonstrated the antibacterial potential of hydralazine against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[5] Molecular docking studies suggest that hydralazine may exert its effect by interacting with essential bacterial proteins like DNA gyrase and tyrosyl-tRNA synthetase (TyrRS).[5]

Furthermore, other Schiff base derivatives of hydralazine have shown antimicrobial activity against a range of bacterial strains. For instance, 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) displayed activity against four bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/ml.[6][7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the lowest concentration of Hydralazine Acetone Hydrazone that inhibits the visible growth of a test bacterium.

Materials:

-

Hydralazine Acetone Hydrazone

-

Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

-

Serial Dilution: A two-fold serial dilution of Hydralazine Acetone Hydrazone is prepared in CAMHB in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Antimicrobial Activity Screening

Caption: Workflow for determining the antimicrobial activity of a compound.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of hydrazones is an active area of research, with many derivatives showing promising cytotoxic effects against various cancer cell lines.[8][9] Hydralazine itself has been investigated as an epigenetic modifying agent, specifically as a DNA methyltransferase (DNMT) inhibitor, which can lead to the re-expression of tumor suppressor genes.[1]

Cytotoxicity Against Cancer Cell Lines: